REACTION_CXSMILES
|
CN(C)C(=O)C.O.[Cl:8][C:9]1[CH:21]=[CH:20][C:12]([CH2:13][CH2:14][NH:15][CH2:16][CH:17](O)[CH3:18])=[CH:11][CH:10]=1.S(Cl)([Cl:24])=O>C1(C)C=CC=CC=1.C(O)(C)C>[ClH:8].[Cl:24][CH:17]([CH3:18])[CH2:16][NH:15][CH2:14][CH2:13][C:12]1[CH:20]=[CH:21][C:9]([Cl:8])=[CH:10][CH:11]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCNCC(C)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCNCC(C)O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at 40-45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 50-60° C
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then heated at 62° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
LC/MS analysis of the crude reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture had been cooled to 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
STIRRING
|
Details
|
Stirring at that temperature
|
Type
|
WAIT
|
Details
|
was continued for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
After the resulting mixture had been heated to 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid product was recovered by filtration
|
Type
|
WASH
|
Details
|
washing with isopropanol (2×5 mL), and vacuum
|
Type
|
CUSTOM
|
Details
|
drying at 72° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |